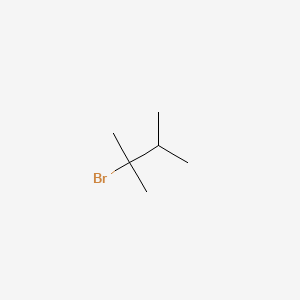

2-Bromo-2,3-dimethylbutane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILGDLGIGRGWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334769 | |

| Record name | 2-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-52-5 | |

| Record name | 2-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-2,3-dimethylbutane physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-2,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a tertiary haloalkane, is a valuable compound in organic synthesis. Its structure, featuring a bromine atom on a tertiary carbon, makes it prone to both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. Understanding its physical and chemical characteristics is crucial for its effective application in the synthesis of various organic molecules.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1][2] |

| Molecular Weight | 165.07 g/mol | [1][2][3] |

| CAS Number | 594-52-5 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 25 °C | [1][4] |

| Boiling Point | 147.26 °C (estimated) | [1][4] |

| Density | 1.1804 g/cm³ | [1][4] |

| Refractive Index | 1.4507 | [1][4] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily undergoing nucleophilic substitution and elimination reactions. The tertiary nature of the carbocation formed upon the departure of the bromide ion significantly influences its reaction pathways.

Due to the stability of the tertiary carbocation intermediate, this compound readily undergoes SN1 reactions. A typical example is its reaction with water to form 2,3-dimethyl-2-butanol. The reaction proceeds in two steps: the rate-determining formation of the carbocation, followed by a rapid attack of the nucleophile (water).

Elimination reactions are also a prominent feature of the chemistry of this compound, leading to the formation of alkenes. These reactions can proceed through either E1 or E2 mechanisms, often competing with SN1 reactions.

The reaction with a strong, non-bulky base like sodium ethoxide in ethanol (B145695) predominantly yields the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene (B165504) (Zaitsev's rule). In contrast, using a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, 2,3-dimethyl-1-butene (B117154) (Hofmann product), due to the base's difficulty in accessing the more sterically hindered proton.[5][6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, characteristic peaks can be observed for the carbon attached to the bromine, the quaternary carbon, and the different methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H and C-Br bonds.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and fragmentation patterns that are indicative of the molecule's structure.[2][3]

Experimental Protocols

Representative Protocol for E2 Elimination of this compound with Sodium Ethoxide:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.

-

Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask. The reaction is typically carried out at an elevated temperature to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the alkene products.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction, and the product is extracted with an organic solvent such as diethyl ether.

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to isolate the alkene products.

-

Characterization: The identity and purity of the products are confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Visualizations

Diagram 1: SN1 Reaction of this compound

SN1 reaction pathway for this compound.

Diagram 2: Competing E2 Elimination Pathways

E2 elimination pathways showing Zaitsev vs. Hofmann products.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. collected.jcu.edu [collected.jcu.edu]

- 3. 2,3-DIBROMO-2,3-DIMETHYLBUTANE(594-81-0) 13C NMR spectrum [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C6H13Br | CID 521883 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth ¹H NMR Spectral Analysis of 2-Bromo-2,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-2,3-dimethylbutane. The document details the expected spectral parameters, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its corresponding NMR signals. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the overall molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(Br)(CH ₃)₂ | ~1.76 | Singlet (s) | 6H | N/A |

| -CH(CH ₃)₂ | ~1.05 | Doublet (d) | 6H | ~7.0 |

| -CH (CH₃)₂ | Not explicitly found, predicted > 2.0 | Septet (sept) | 1H | ~7.0 |

Note: The chemical shift for the methine proton (-CH(CH₃)₂) was not explicitly found in the searched literature but is predicted to be downfield due to its proximity to the carbon bearing the bromine atom. The chemical shifts at ~1.76 ppm and ~1.05 ppm are based on available data, which may be subject to slight variations depending on experimental conditions.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Addition: To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the CDCl₃ contains a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. Instrument Parameters

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal TMS standard (δ = 0.00 ppm).

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift (δ) of each signal and determine the multiplicity and coupling constants (J).

Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the structure of this compound and the logical relationship between the different proton environments and their corresponding signals in the ¹H NMR spectrum.

References

Technical Guide: Mass Spectrometry Analysis of 2-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-Bromo-2,3-dimethylbutane (C₆H₁₃Br). It includes a summary of its mass spectral data, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the analytical workflow.

Mass Spectrometry Data for this compound

Electron Ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern. The molecule has a molecular weight of approximately 165.07 g/mol .[1][2] Due to the presence of bromine, isotopic peaks are expected for bromine-containing fragments, with two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio.

The primary fragments observed in the mass spectrum are a result of the cleavage of the carbon-bromine bond and fragmentation of the alkyl chain. The most significant mass-to-charge ratios (m/z) are summarized below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

| 85 | [C₆H₁₃]⁺ | Base Peak |

| 43 | [C₃H₇]⁺ | Second Highest |

| 41 | [C₃H₅]⁺ | Third Highest |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source. This method is suitable for the analysis of volatile organic compounds.[4][5]

2.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be in the range of 1-10 µg/mL.

-

For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Hold: Maintain at 200°C for 5 minutes.

-

-

Injection Volume: 1 µL.

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV.[6]

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

-

Scan Rate: 2 scans/second.

2.4. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Acquire the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[1]

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. Butane, 2-bromo-2,3-dimethyl- [webbook.nist.gov]

- 2. Butane, 2-bromo-2,3-dimethyl- [webbook.nist.gov]

- 3. This compound | C6H13Br | CID 521883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dem.ri.gov [dem.ri.gov]

- 5. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Infrared Spectroscopy of 2-Bromo-2,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 2-bromo-2,3-dimethylbutane. Due to the limited availability of a publicly accessible experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups and data from analogous chemical structures. This approach allows for a robust interpretation of the key vibrational modes expected for this compound.

Predicted Infrared Spectrum Analysis

The structure of this compound is characterized by saturated alkyl groups (methyl and a tertiary carbon) and a carbon-bromine bond. The infrared spectrum is therefore expected to be dominated by C-H stretching and bending vibrations, as well as the characteristic C-Br stretching frequency.

The following table summarizes the predicted key infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes. This data is synthesized from characteristic group frequencies and spectral data of similar compounds, such as 2,3-dimethylbutane (B166060) and 2-bromo-2-methylpropane (B165281).[1][2]

Table 1: Predicted Infrared Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2975 - 2860 | Strong | C-H (alkane) | Stretching |

| 1480 - 1365 | Medium | C-H (alkane) | Bending (deformation) |

| ~1370 | Medium | C-H (tert-butyl like) | Symmetric Bending (umbrella) |

| 1255 - 1140 | Medium | C-C | Skeletal Vibrations |

| 690 - 515 | Medium to Strong | C-Br | Stretching |

Key Spectral Features

-

C-H Stretching Vibrations (2975 - 2860 cm⁻¹): Strong absorptions in this region are characteristic of all organic compounds containing C-H bonds. The specific frequencies within this range can be attributed to the various methyl groups in the molecule.[1][2]

-

C-H Bending Vibrations (1480 - 1365 cm⁻¹): These medium intensity bands arise from the deformation of the C-H bonds. A notable feature in branched alkanes is a doublet in this region, which can be expected for 2,3-dimethylbutane structures.[1] The symmetric bending of the tert-butyl-like group is also expected around 1370 cm⁻¹.

-

C-C Skeletal Vibrations (1255 - 1140 cm⁻¹): The vibrations of the carbon-carbon single bond framework of the molecule appear in the fingerprint region and are of medium intensity.[2]

-

C-Br Stretching Vibration (690 - 515 cm⁻¹): The presence of the bromine atom introduces a characteristic absorption band in the lower frequency region of the spectrum. The C-Br stretch for alkyl bromides is typically found in this range.[3][4][5][6] This peak is a key diagnostic feature for identifying the presence of the bromo- functional group.

Logical Relationship of Structure and IR Peaks

The following diagram illustrates the correlation between the molecular structure of this compound and its primary predicted infrared absorption regions.

Experimental Protocol: Infrared Spectroscopy of a Neat Liquid

The acquisition of an infrared spectrum for a liquid sample such as this compound is typically performed using the "neat" liquid film method. This involves creating a thin film of the pure liquid between two salt plates.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Kimwipes or other lint-free tissue

-

Gloves

Procedure:

-

Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone. The plates should be handled by their edges to avoid transferring moisture and oils from fingerprints.

-

Sample Application: Place one to two drops of the liquid this compound onto the center of one salt plate using a clean Pasteur pipette.

-

Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. A slight rotation of the top plate can help in achieving a uniform film.

-

Mounting the Sample: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquiring the Spectrum:

-

First, run a background spectrum with the empty sample compartment to account for atmospheric and instrumental interferences.

-

Place the sample holder with the prepared plates into the spectrometer's sample beam path.

-

Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

-

Cleaning Up: After the spectrum is obtained, disassemble the salt plates and clean them thoroughly with acetone. The plates should be stored in a desiccator to prevent damage from atmospheric moisture.

This in-depth guide provides a comprehensive overview of the expected infrared spectral characteristics of this compound, along with a detailed experimental protocol for its analysis. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Structural Isomers of C6H13Br and their IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural isomers of the chemical formula C6H13Br. It includes a systematic approach to their IUPAC nomenclature, a comprehensive compilation of their physical properties, and a visual workflow for naming these compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development who require accurate identification and characterization of these alkyl halides.

Introduction to C6H13Br Isomers

The molecular formula C6H13Br represents a variety of structural isomers, each with unique physical and chemical properties. These isomers are all classified as bromoalkanes, where a bromine atom is attached to a six-carbon alkyl framework. The structural diversity arises from the different possible arrangements of the carbon skeleton and the various positions the bromine atom can occupy on these frameworks. In total, there are 17 distinct structural isomers of C6H13Br. A thorough understanding of their specific structures and nomenclature is crucial for unambiguous communication in research and development settings.

IUPAC Nomenclature of C6H13Br Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds. For bromoalkanes, the halogen is treated as a substituent on the parent alkane chain. The following workflow outlines the process for determining the IUPAC name for any C6H13Br isomer.

Workflow for IUPAC Nomenclature

Comprehensive Data on C6H13Br Isomers

The following table summarizes the IUPAC names and key physical properties of all 17 structural isomers of C6H13Br. This data has been compiled from various chemical databases and literature sources to provide a reliable reference for researchers.

| No. | IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |

| 1 | 1-Bromohexane | 154-158 | 1.176 | 1.448 |

| 2 | 2-Bromohexane | 146 | 1.169 | 1.445 |

| 3 | 3-Bromohexane | 142 | 1.166 | 1.446 |

| 4 | 1-Bromo-2-methylpentane | 148-150 | 1.161 | 1.447 |

| 5 | 2-Bromo-2-methylpentane | 142.5 | 1.172 | 1.445 |

| 6 | 3-Bromo-2-methylpentane | 140-142 | 1.168 | 1.448 |

| 7 | 2-Bromo-4-methylpentane | 135.1 | 1.166 | 1.442 |

| 8 | 1-Bromo-4-methylpentane | 146 | 1.134 | 1.446 |

| 9 | 1-Bromo-3-methylpentane | 144 | 1.169 | 1.4415 |

| 10 | 2-Bromo-3-methylpentane | 138-140 | 1.163 | 1.446 |

| 11 | 3-Bromo-3-methylpentane | 130 | 1.172 | 1.445 |

| 12 | 1-Bromo-2,2-dimethylbutane | 147.26 (est.) | 1.1669 | 1.4447 |

| 13 | 3-Bromo-2,2-dimethylbutane | 140-142 | 1.181 | 1.449 |

| 14 | 1-Bromo-3,3-dimethylbutane | 138 | 1.172 | 1.445 |

| 15 | 1-Bromo-2,3-dimethylbutane | 145-147 | 1.164 | 1.449 |

| 16 | 2-Bromo-2,3-dimethylbutane | 147.26 (est.) | 1.1804 | 1.4507 |

| 17 | 1-Bromo-2-ethylbutane | 143-144 | 1.179 | 1.452 |

Note: Some physical properties are estimated values as experimental data is not available for all isomers.

Experimental Protocols

The experimental determination of the physical properties listed above, such as boiling point, density, and refractive index, follows standard laboratory procedures.

-

Boiling Point Determination: The boiling point is typically measured using distillation or a capillary method (Thiele tube). The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded.

-

Density Measurement: Density is determined by measuring the mass of a known volume of the substance using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index Measurement: The refractive index, a measure of how light bends as it passes through the substance, is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.

Conclusion

This guide provides a thorough and detailed examination of the 17 structural isomers of C6H13Br, with a focus on their systematic IUPAC nomenclature and physical properties. The structured presentation of data in a comprehensive table, along with the visual workflow for nomenclature, is designed to be a practical and valuable tool for scientists and researchers. Accurate identification and characterization of these isomers are fundamental to advancing research and development in organic chemistry and related fields.

Synthesis of 2-Bromo-2,3-dimethylbutane from 2,3-dimethylbutane: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 2-bromo-2,3-dimethylbutane from 2,3-dimethylbutane (B166060). The core of this transformation lies in the free-radical bromination of an alkane, a classic reaction in organic chemistry that demonstrates principles of regioselectivity and reaction mechanism. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific synthesis, including experimental protocols and characterization data.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through the free-radical halogenation of 2,3-dimethylbutane.[1][2] This reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. The bromination of alkanes is notably slower but more selective than chlorination, which is a key aspect of this synthesis.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[2]

Propagation: The propagation phase consists of two main steps. First, a bromine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form hydrogen bromide (HBr) and a 2,3-dimethylbutyl (B1248744) radical. Due to the higher stability of tertiary radicals compared to primary radicals, the bromine radical will selectively abstract a tertiary hydrogen. In the second propagation step, the newly formed 2,3-dimethylbutyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[2]

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two 2,3-dimethylbutyl radicals, or a bromine radical and a 2,3-dimethylbutyl radical.

The high regioselectivity of this reaction is a critical feature. The stability of the free radical intermediate follows the order: tertiary > secondary > primary. Consequently, the abstraction of a tertiary hydrogen from 2,3-dimethylbutane is significantly favored, leading to the formation of this compound as the major monobrominated product.[3] However, further reaction can lead to the formation of a dibrominated product, 2,3-dibromo-2,3-dimethylbutane, particularly if bromine is not the limiting reagent.[2][3]

Experimental Protocols

To favor the formation of the monobrominated product, it is crucial to use an excess of the alkane relative to bromine. This statistical advantage reduces the likelihood of the initially formed alkyl bromide reacting further with a bromine radical.

Materials and Equipment

-

2,3-dimethylbutane (excess)

-

Bromine

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

UV lamp or a high-wattage visible light lamp

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (aqueous, ~10%)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Fractional distillation apparatus

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place an excess of 2,3-dimethylbutane. The apparatus should be set up in a fume hood.

-

Initiation: Position a UV lamp or a strong visible light source to irradiate the flask. Begin stirring the 2,3-dimethylbutane.

-

Addition of Bromine: Slowly add a solution of bromine, diluted in a portion of the 2,3-dimethylbutane, from the dropping funnel. The addition should be dropwise to maintain a low concentration of bromine in the reaction mixture. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: Continue the reaction until the bromine has been consumed, as indicated by the disappearance of its color. The progress can also be monitored by gas chromatography (GC) to observe the formation of the product and the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium thiosulfate solution to quench any unreacted bromine.

-

Wash with a saturated sodium bicarbonate solution to neutralize any HBr formed during the reaction.

-

Wash with brine to remove dissolved aqueous components.

-

-

Drying and Purification:

Data Presentation

Quantitative data for the synthesis of this compound from 2,3-dimethylbutane is presented below. This includes physical properties and spectroscopic data for the key compounds involved.

Table 1: Physical and Spectroscopic Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2,3-Dimethylbutane | C₆H₁₄ | 86.18 | 58 |

| This compound | C₆H₁₃Br | 165.07 | ~147 |

| 2,3-Dibromo-2,3-dimethylbutane | C₆H₁₂Br₂ | 243.97 | Decomposes |

Table 2: Spectroscopic Data for Product Characterization (this compound)

| Spectroscopy | Peak Assignment | Chemical Shift (ppm) / m/z |

| ¹H NMR | -CH(CH₃)₂ | ~1.0-1.2 (doublet) |

| -C(Br)(CH₃)₂ | ~1.8-2.0 (singlet) | |

| -CH(CH₃)₂ | ~2.1-2.3 (septet) | |

| ¹³C NMR | -C(Br)(CH₃)₂ | ~25-30 |

| -CH(CH₃)₂ | ~18-22 | |

| -CH(CH₃)₂ | ~35-40 | |

| -C(Br)(CH₃)₂ | ~70-75 | |

| Mass Spec (GC-MS) | Molecular Ion [M]⁺ | 165/167 (isotopic pattern) |

| [M-Br]⁺ | 85 |

Note: Approximate chemical shifts are based on typical values for similar structures.

Table 3: Reaction Parameters and Expected Outcomes

| Parameter | Condition | Expected Outcome on Selectivity |

| Molar Ratio (Alkane:Br₂) | High (>5:1) | Increased monobromination |

| Low (~1:1) | Increased di- and polybromination | |

| Bromine Concentration | Low (slow addition) | Favors monobromination |

| High (rapid addition) | Increased side products | |

| Temperature | Moderate | Optimal rate and selectivity |

| High | May decrease selectivity |

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and identify any side products, such as isomeric monobromides or dibrominated compounds. The mass spectrum will show the characteristic molecular ion peaks for this compound at m/z 165 and 167, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). A major fragment ion at m/z 85, corresponding to the loss of the bromine atom, is also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the different types of protons, and the integration of these signals will correspond to the number of protons of each type. The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule.

Safety Precautions

-

Bromine is highly toxic, corrosive, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

2,3-Dimethylbutane is a flammable liquid. Avoid open flames and ensure adequate ventilation.

-

Hydrogen Bromide (HBr) is a corrosive gas that is a byproduct of the reaction. The reaction should be performed in a fume hood to prevent inhalation.

-

The use of a UV lamp requires proper shielding to avoid exposure to harmful radiation.

Conclusion

The synthesis of this compound from 2,3-dimethylbutane is a highly regioselective reaction that favors the substitution of the tertiary hydrogen atoms. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, the formation of the monobrominated product can be maximized. Proper work-up and purification by fractional distillation are essential to isolate the desired product in high purity. The characterization of the final product can be effectively achieved using GC-MS and NMR spectroscopy. This technical guide provides the necessary details for the successful synthesis, purification, and characterization of this compound.

References

- 1. 2,3-dimethylbutane reacts with bromine in the presence of ultraviolet (uv.. [askfilo.com]

- 2. brainly.com [brainly.com]

- 3. When 2,3-dimethylbutane is treated with Br2 in the presence of light, the.. [askfilo.com]

- 4. Purification [chem.rochester.edu]

- 5. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 6. chembam.com [chembam.com]

Free radical bromination of 2,3-dimethylbutane mechanism

An In-depth Technical Guide to the Free Radical Bromination of 2,3-Dimethylbutane (B166060)

This technical guide provides a comprehensive overview of the free radical bromination of 2,3-dimethylbutane, a classic example of a regioselective halogenation reaction. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, quantitative data, and a representative experimental protocol.

Core Concepts: The Reaction Mechanism

The free radical bromination of 2,3-dimethylbutane proceeds via a chain reaction mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[1][2][3][4][5] This reaction is initiated by the presence of ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of the bromine molecule.[1][2][3][4][6]

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals.[1][3][4][6][7] This step requires an input of energy, typically from UV light.[1][4]

Reaction: Br₂ + hν → 2 Br•

Propagation

The propagation phase consists of a series of repeating steps that sustain the chain reaction.[1][3][4][6]

-

Step 1: Hydrogen Abstraction A bromine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule, forming hydrogen bromide and a 2,3-dimethylbutyl (B1248744) radical.[1][2][8] 2,3-dimethylbutane has both primary and tertiary hydrogens. The abstraction of a tertiary hydrogen is significantly favored due to the greater stability of the resulting tertiary radical compared to the primary radical.[2][8][9] The stability of free radicals follows the order: tertiary > secondary > primary.[8][9] This preference for the formation of the more stable radical is the basis for the high regioselectivity of this reaction.[9][10]

-

Major Pathway (Tertiary H Abstraction): (CH₃)₂CHCH(CH₃)₂ + Br• → (CH₃)₂C•CH(CH₃)₂ + HBr

-

Minor Pathway (Primary H Abstraction): (CH₃)₂CHCH(CH₃)₂ + Br• → (CH₃)₂CHCH(CH₃)CH₂• + HBr

-

-

Step 2: Bromination of the Alkyl Radical The newly formed 2,3-dimethylbutyl radical reacts with a molecule of bromine to yield the brominated product and a new bromine radical, which can then continue the chain reaction.[1][11]

-

Major Product Formation: (CH₃)₂C•CH(CH₃)₂ + Br₂ → (CH₃)₂CBrCH(CH₃)₂ + Br•

-

Minor Product Formation: (CH₃)₂CHCH(CH₃)CH₂• + Br₂ → (CH₃)₂CHCH(CH₃)CH₂Br + Br•

-

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule.[1][3][6][12] This can occur in several ways:

-

Combination of two bromine radicals: Br• + Br• → Br₂

-

Combination of a bromine radical and an alkyl radical: (CH₃)₂C•CH(CH₃)₂ + Br• → (CH₃)₂CBrCH(CH₃)₂

-

Combination of two alkyl radicals: 2 (CH₃)₂C•CH(CH₃)₂ → (CH₃)₂CHCH(CH₃)CH(CH₃)CH(CH₃)₂

Quantitative Data

The regioselectivity and thermodynamics of the free radical bromination of 2,3-dimethylbutane are underpinned by key quantitative parameters.

Bond Dissociation Energies

The enthalpy changes during the hydrogen abstraction step can be estimated using bond dissociation energies (BDEs). The lower BDE of the tertiary C-H bond compared to the primary C-H bond makes its cleavage more favorable.

| Bond | Bond Dissociation Energy (kJ/mol) |

| Primary C-H in 2,3-dimethylbutane | ~410 |

| Tertiary C-H in 2,3-dimethylbutane | ~397 |

| H-Br | 366 |

| Br-Br | 193 |

Note: BDE values are approximate and can vary slightly depending on the source.

Relative Rates of Hydrogen Abstraction by Bromine Radical

The high selectivity of bromination is reflected in the significantly different rates of abstraction for different types of hydrogen atoms.

| Hydrogen Type | Relative Rate of Abstraction at 300 K |

| Primary (1°) | 1 |

| Secondary (2°) | 82 |

| Tertiary (3°) | 1640[13] |

Product Distribution

Due to the high selectivity of the bromine radical for tertiary hydrogens, the major product of the monobromination of 2,3-dimethylbutane is 2-bromo-2,3-dimethylbutane.[2][14] The formation of 1-bromo-2,3-dimethylbutane (B3051029) is significantly less favored.[11]

| Product | Structure | Predicted Yield |

| This compound (Major) | (CH₃)₂CBrCH(CH₃)₂ | >99% |

| 1-Bromo-2,3-dimethylbutane (Minor) | (CH₃)₂CHCH(CH₃)CH₂Br | <1% |

Experimental Protocol: Free Radical Bromination of an Alkane

The following is a generalized experimental protocol for the free radical bromination of an alkane, which can be adapted for 2,3-dimethylbutane.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkanes and organic solvents are flammable. Keep away from open flames and ignition sources.

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or water bath

-

UV lamp (optional, sunlight can also be used)

-

Separatory funnel

-

Distillation apparatus

Reagents:

-

Alkane (e.g., 2,3-dimethylbutane)

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Aqueous sodium thiosulfate (B1220275) solution

-

Aqueous sodium bicarbonate solution

-

Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)

Procedure:

-

Set up the reaction apparatus in a fume hood, consisting of a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve the alkane in an inert solvent in the round-bottom flask.

-

Gently heat the mixture to reflux.

-

Initiate the reaction by shining a UV lamp on the flask or by exposing it to direct sunlight.

-

Slowly add a solution of bromine in the same inert solvent from the dropping funnel. The disappearance of the reddish-brown color of bromine indicates that the reaction is proceeding.

-

Continue the addition of bromine until a faint bromine color persists, indicating the consumption of the alkane.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash with an aqueous solution of sodium bicarbonate to neutralize any HBr formed.

-

Wash with water and then dry the organic layer over an anhydrous drying agent.

-

Isolate the product by removing the solvent via distillation. Further purification can be achieved by fractional distillation.

Visualizations

Reaction Mechanism Diagram

Caption: The mechanism of free radical bromination of 2,3-dimethylbutane.

Experimental Workflow Diagramdot

References

- 1. byjus.com [byjus.com]

- 2. brainly.com [brainly.com]

- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Revision Notes - Mechanism of Free-Radical Substitution: Initiation, Propagation, Termination | Hydrocarbons | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. brainly.com [brainly.com]

- 9. testbook.com [testbook.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. brainly.com [brainly.com]

- 12. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 13. The relative reactivity factors of free radical bromination of primary, s.. [askfilo.com]

- 14. When 2,3-dimethylbutane is treated with Br2 in the presence of light, the.. [askfilo.com]

An In-depth Technical Guide to the Stability of the 2,3-Dimethyl-2-butyl Cation

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethyl-2-butyl cation, formed from the heterolytic cleavage of the carbon-bromine bond in 2-Bromo-2,3-dimethylbutane, serves as a quintessential example of a highly stabilized tertiary carbocation. Its stability is not merely a theoretical curiosity but has profound implications in understanding reaction mechanisms, particularly Sₙ1 and E1 processes, which are fundamental in synthetic and medicinal chemistry. This guide provides a detailed analysis of the factors governing its stability, quantitative comparisons, and the experimental protocols used for its characterization.

Foundational Principles of Carbocation Stability

Carbocations are electron-deficient species with a positively charged, sp²-hybridized carbon atom and an empty p-orbital. Their stability is dictated by the extent to which this positive charge can be delocalized or diminished. The stability order is generally tertiary > secondary > primary > methyl.[1][2] This hierarchy is primarily explained by two key electronic effects: the inductive effect and hyperconjugation.[1][3][4][5]

-

Inductive Effect: Alkyl groups are more electron-releasing than hydrogen atoms.[1] They donate electron density through the sigma bond framework, effectively neutralizing the positive charge on the central carbon.[3][4] In the 2,3-dimethyl-2-butyl cation, the cationic carbon is bonded to three other carbon atoms, each part of an alkyl group (one tert-butyl group and two methyl groups considered from the original structure), providing significant stabilization through this inductive electron donation.[1][4]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of sigma electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation.[4][5] This overlap of a filled σ-orbital with the empty p-orbital effectively spreads the positive charge over a larger volume, increasing stability.[1][5] The 2,3-dimethyl-2-butyl cation has a rich network of adjacent C-H bonds, allowing for numerous hyperconjugative resonance structures, which significantly contributes to its high stability.[4] The stability of a carbocation is directly proportional to the number of possible hyperconjugation structures.[4]

Formation of the 2,3-Dimethyl-2-butyl Cation

The generation of this carbocation typically occurs during solvolysis reactions, where a polar protic solvent facilitates the departure of the leaving group (bromide ion).[6][7] The process is the rate-determining step in Sₙ1 and E1 reactions.

Caption: Formation of the tertiary carbocation from its parent alkyl halide.

Quantitative Analysis of Stability

The stability of a carbocation is often inferred from the rate of reactions in which it is an intermediate. Solvolysis reactions are a classic method for comparing these rates. The rate of an Sₙ1 reaction is directly proportional to the stability of the carbocation intermediate formed in the rate-determining step.[7][8] While specific rate data for this compound can be found in specialized literature, a comparative understanding can be built by examining structurally similar compounds.

The table below presents relative solvolysis rates for various alkyl bromides, illustrating the dramatic increase in reaction rate with increased carbocation substitution and stability.

| Alkyl Bromide | Structure | Carbocation Type | Relative Rate of Solvolysis (in H₂O) |

| Methyl Bromide | CH₃Br | Methyl | 1 |

| Ethyl Bromide | CH₃CH₂Br | Primary | ~2 |

| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | ~45 |

| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | ~100,000,000 |

| This compound | (CH₃)₃CC(CH₃)₂Br | Tertiary | > tert-Butyl Bromide |

Note: Data is illustrative and compiled from general organic chemistry principles. The rate for this compound is qualitatively higher than tert-butyl bromide due to greater substitution.

The even greater stability of the 2,3-dimethyl-2-butyl cation compared to the tert-butyl cation is due to the presence of more alkyl groups, which enhance both the inductive and hyperconjugative effects.

Experimental Determination of Stability: Solvolysis Kinetics

The stability of the 2,3-dimethyl-2-butyl cation is experimentally quantified by measuring the rate of solvolysis of this compound. A common method involves monitoring the production of the acidic byproduct (HBr) over time.[9][10]

Caption: Workflow for determining carbocation stability via solvolysis.

Detailed Experimental Protocol: Monitoring Solvolysis via Titration

This protocol provides a method to determine the first-order rate constant for the solvolysis of this compound.

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., 80:20 ethanol:water).

-

Prepare a standardized 0.05 M solution of sodium hydroxide (B78521) (NaOH).

-

Prepare a phenolphthalein indicator solution.

-

-

Reaction Setup:

-

Place 100 mL of the alkyl halide solution into a flask and immerse it in a constant temperature water bath (e.g., 25°C or 30°C) to allow it to reach thermal equilibrium.[10]

-

-

Data Collection:

-

Once the temperature is stable, start a timer. This is t=0.

-

Immediately withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing 20 mL of ice-cold acetone (B3395972) or diethyl ether to halt the reaction.

-

Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

-

Titrate the generated hydrobromic acid (HBr) with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.

-

Repeat the aliquot withdrawal, quenching, and titration process at regular time intervals (e.g., every 15, 30, 45, 60, 90, 120 minutes) for a period sufficient to observe a significant change in concentration.

-

-

Data Analysis:

-

The concentration of HBr produced at time t, [HBr]t, is equal to the concentration of the carbocation that has formed. This is calculated from the volume of NaOH used in the titration.

-

The concentration of the remaining alkyl halide at time t, [R-Br]t, is calculated as [R-Br]₀ - [HBr]t, where [R-Br]₀ is the initial concentration.

-

For a first-order reaction, the rate law is: ln([R-Br]t) = -kt + ln([R-Br]₀).

-

Plot ln([R-Br]t) versus time (t). The plot should yield a straight line with a slope equal to -k, where k is the first-order rate constant.

-

The rate constant k is a direct quantitative measure of the reaction rate, and thus an indicator of the carbocation's stability.

-

Factors Influencing Stability: A Logical Overview

The exceptional stability of the 2,3-dimethyl-2-butyl cation is a direct consequence of the synergistic interplay between inductive effects and hyperconjugation, both stemming from its highly substituted structure.

Caption: The relationship between structure and stabilizing electronic effects.

Conclusion

The 2,3-dimethyl-2-butyl cation stands as a model for highly stabilized carbocation intermediates. Its stability, derived from a robust combination of inductive and hyperconjugative effects from its multiple alkyl substituents, leads to rapid formation in Sₙ1/E1 reaction pathways. Understanding the principles that govern its stability is crucial for professionals in drug development and organic synthesis, as it allows for the prediction of reaction outcomes, the control of reaction mechanisms, and the rational design of synthetic routes. The experimental protocols outlined herein provide a framework for the quantitative assessment of this stability, bridging theoretical concepts with empirical validation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. How can inductive and hyperconjugation effects explain class 11 chemistry CBSE [vedantu.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

- 8. The relative rate of solvolysis for tert-butyl bromide ( \mathbf { A } ) .. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to 2-Bromo-2,3-dimethylbutane (CAS 594-52-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Bromo-2,3-dimethylbutane, identified by the CAS number 594-52-5, is a halogenated alkane. It is a colorless liquid at room temperature and serves as a versatile intermediate in various organic syntheses.[1] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br | [1] |

| Molecular Weight | 165.07 g/mol | [1] |

| CAS Number | 594-52-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Butane, 2-bromo-2,3-dimethyl- | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 147.26 °C (estimate) | [1] |

| Density | 1.1804 g/cm³ | [1] |

| Refractive Index | 1.4507 | [1] |

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound involves the hydrobromination of 2,3-dimethyl-2-butene. This electrophilic addition reaction proceeds via a stable tertiary carbocation intermediate, leading to the formation of the desired product.

An alternative synthetic route starts from 3,3-dimethylbutan-2-ol. Treatment with hydrobromic acid (HBr) can lead to the formation of this compound, often involving a carbocation rearrangement to form the more stable tertiary carbocation before the bromide ion attacks.

Reactivity: Elimination Reactions

This compound readily undergoes elimination reactions when treated with a strong base, yielding isomeric alkenes. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

-

Zaitsev's Rule: With a small, strong base such as ethoxide (CH₃CH₂O⁻), the major product is the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene .

-

Hofmann's Rule: When a bulky base like tert-butoxide ((CH₃)₃CO⁻) is used, the sterically less hindered proton is abstracted, leading to the formation of the less substituted alkene, 2,3-dimethyl-1-butene , as the major product.

The logical relationship of this selective reactivity is illustrated in the following diagram.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Reference |

| ¹H NMR | Available from spectral databases. |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization). |

| Infrared (IR) Spectroscopy | Available from spectral databases. |

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | Highly flammable liquid and vapor. |

| Skin corrosion/irritation | Causes skin irritation. |

| Serious eye damage/eye irritation | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | May cause respiratory irritation. |

Experimental Protocols for Safe Handling:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical, ventilating, and lighting equipment.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.

-

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of other organic compounds.[1] Its applications are noted in the production of pharmaceuticals and agrochemicals, although specific examples of final products are not extensively detailed in publicly available literature.[1]

One documented application is its use in the synthesis of 2,3-dibromo-2-methylbutane, a precursor in the production of isoprene.[3] A patent describes the reaction of 2-bromo-2-methylbutane (B1582447) with bromine to yield this dibromo derivative.[3]

Currently, there is a lack of detailed, publicly accessible information regarding the specific biological activities, mechanisms of action, or involvement in signaling pathways of this compound itself. Its role appears to be that of a building block for the synthesis of more complex, potentially bioactive molecules. Further investigation into proprietary and patent literature may reveal more specific applications in drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Bromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2-Bromo-2,3-dimethylbutane (CAS No: 594-52-5).[1][2] This tertiary bromoalkane serves as a valuable intermediate in organic synthesis.[1] This document collates available data on its structural parameters, spectroscopic characteristics, and provides detailed experimental protocols for its synthesis and characterization, aiming to be a vital resource for professionals in research and development.

Molecular Structure and Bonding

This compound, with the molecular formula C₆H₁₃Br, possesses a sterically hindered tertiary carbon center bonded to a bromine atom.[1][2] The molecule's structure is characterized by a butane (B89635) backbone with methyl groups at the C2 and C3 positions, and a bromine atom at the C2 position. This arrangement significantly influences its reactivity, particularly in nucleophilic substitution and elimination reactions.

Structural Parameters

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value | Method |

| C-Br Bond Length | ~1.95 Å | Computational Estimation |

| C-C-C Bond Angle | ~112° | Computational Estimation |

| Dipole Moment | ~2.1 D | Computational Estimation |

Note: The values in this table are estimates based on typical values for similar structures and should be confirmed by dedicated computational or experimental studies.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It is expected to show three distinct signals.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.76 | Singlet | 6H | Two methyl groups at C2 |

| ~1.05 | Doublet | 6H | Two methyl groups at C3 |

| ~2.15 | Septet | 1H | Methine proton at C3 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70 | C2 (Carbon bearing Br) |

| ~38 | C3 (Methine carbon) |

| ~30 | C2-CH₃ (Methyl carbons) |

| ~18 | C3-CH₃ (Methyl carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₃) |

| 1385-1370 | Medium | C-H bending (gem-dimethyl) |

| 600-500 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3] Fragmentation will likely involve the loss of a bromine radical and subsequent cleavage of the alkyl chain.

Table 5: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity | Assignment |

| 164/166 | Low | [M]⁺ (Molecular ion) |

| 85 | High | [C₆H₁₃]⁺ (Loss of Br) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | Medium | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Synthesis of this compound from 2,3-dimethyl-2-butanol (B1346969)

This protocol details the synthesis of this compound via a nucleophilic substitution reaction using hydrobromic acid.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,3-dimethyl-2-butanol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

-

Heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1 mole of 2,3-dimethyl-2-butanol with 2.5 moles of 48% hydrobromic acid.

-

Slowly add a catalytic amount (approximately 10% of the alcohol volume) of concentrated sulfuric acid to the stirred mixture.

-

Heat the mixture to a gentle reflux (approximately 80-90°C) for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the organic layer sequentially with an equal volume of water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 146-148°C.

Characterization

The purity and identity of the synthesized this compound should be confirmed using the spectroscopic methods detailed in Section 2 and by gas chromatography.

Logical Relationship for Product Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has summarized the key molecular and spectroscopic features of this compound. While experimental data on its precise geometric parameters are limited, the provided spectroscopic data and synthetic protocols offer a solid foundation for its use in research and development. Further computational and experimental studies are encouraged to refine the understanding of its molecular properties.

References

- 1. This compound | C6H13Br | CID 521883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols: 2-Bromo-2,3-dimethylbutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-2,3-dimethylbutane as a key intermediate in organic synthesis. The focus is on its utility in elimination reactions to yield valuable alkenes and its potential as an alkylating agent in Friedel-Crafts reactions.

Application Notes

This compound, a tertiary alkyl halide, serves as a versatile precursor for the synthesis of substituted alkenes and alkylated aromatic compounds. Its reactivity is primarily governed by the sterically hindered tertiary carbon atom bearing the bromine atom. This structural feature significantly influences the reaction pathways, particularly in elimination and substitution reactions.

Elimination Reactions: Dehydrobromination of this compound is a primary application, leading to the formation of two isomeric alkenes: 2,3-dimethyl-1-butene (B117154) (the Hofmann product) and 2,3-dimethyl-2-butene (B165504) (the Zaitsev product). The regioselectivity of this elimination is highly dependent on the steric bulk of the base employed.

-

With non-bulky bases , such as sodium ethoxide, the reaction predominantly follows the Zaitsev rule, yielding the more thermodynamically stable, tetrasubstituted alkene, 2,3-dimethyl-2-butene, as the major product.

-

With bulky bases , such as potassium tert-butoxide, steric hindrance favors the abstraction of a proton from the less hindered primary carbon, leading to the formation of the less substituted Hofmann product, 2,3-dimethyl-1-butene, as the major product.[1][2]

Friedel-Crafts Alkylation: As a tertiary alkyl halide, this compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, it can form a stable tertiary carbocation, which can then alkylate aromatic rings. However, a significant consideration is the potential for carbocation rearrangement, although in the case of the tert-pentyl carbocation formed from this compound, rearrangement is less likely due to its tertiary nature. Polyalkylation is another potential side reaction as the alkylated product is often more reactive than the starting aromatic compound.

Data Presentation

Physical and Spectroscopic Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| This compound | C₆H₁₃Br | 165.07 | ~147 | - | - | - |

| 2,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 57 | 4.66 (s, 2H), 2.25 (m, 1H), 1.70 (s, 3H), 1.02 (d, 6H)[3] | 155.1, 107.0, 35.2, 22.5, 21.0 | 84, 69, 56, 41[4][5] |

| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 73 | 1.64 (s, 12H)[6] | 123.2, 20.3[7][8] | 84, 69, 56, 41[9][10][11] |

Product Distribution in Elimination Reactions

| Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) |

| Sodium Ethoxide | Ethanol | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene | 79:21[12] |

| Potassium tert-Butoxide | tert-Butanol | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butene | 73:27[12] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-2-butene (Zaitsev Product)

This protocol describes the dehydrobromination of this compound using sodium ethoxide to favor the formation of the Zaitsev product.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.

-

Addition of Alkyl Halide: While stirring, add 8.25 g (50 mmol) of this compound dropwise to the sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the diethyl ether by simple distillation. The crude product can be purified by fractional distillation, collecting the fraction boiling at approximately 73 °C.

-

Analysis: Analyze the product by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.[6][13]

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene (Hofmann Product)

This protocol details the dehydrobromination of this compound using the bulky base potassium tert-butoxide to favor the formation of the Hofmann product.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium chloride (brine)

Equipment:

-

Dry round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5.6 g (50 mmol) of potassium tert-butoxide to 100 mL of anhydrous tert-butanol.

-

Addition of Substrate: While stirring under a nitrogen atmosphere, add 8.25 g (50 mmol) of this compound to the potassium tert-butoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3 hours.

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of pentane to the mixture.

-

Washing: Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the pentane by simple distillation. The product can be purified by fractional distillation, collecting the fraction boiling at approximately 57 °C.

-

Analysis: Characterize the product using GC-MS and NMR spectroscopy to confirm its identity and assess the product ratio.[3][14]

Protocol 3: Friedel-Crafts Alkylation of Benzene (B151609)

This protocol provides a general method for the Friedel-Crafts alkylation of benzene using this compound.

Materials:

-

This compound

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Equipment:

-

Dry three-necked round-bottom flask with a dropping funnel, reflux condenser (with a gas trap), and a mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked flask, place 13.3 g (100 mmol) of anhydrous aluminum chloride and 50 mL of anhydrous benzene. Cool the flask in an ice bath.

-

Addition of Alkyl Halide: Place 8.25 g (50 mmol) of this compound in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of 5% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product, primarily tert-pentylbenzene, can be purified by vacuum distillation.

-

Analysis: Analyze the product by GC-MS and NMR to confirm its structure.

Visualizations

Caption: Regioselectivity in the elimination of this compound.

Caption: General experimental workflow for elimination reactions.

Caption: Logical steps in the Friedel-Crafts alkylation of benzene.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 6. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]

- 7. brainly.com [brainly.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 10. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 11. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 12. (a) E2 reaction of 2 -bromo- 2,3 -dimethylbutane, \left(\mathrm{CH}{3}\ri.. [askfilo.com]

- 13. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,3-Dimethyl-1-butene | C6H12 | CID 11249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the SN1 Reaction of 2-Bromo-2,3-dimethylbutane with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 2-bromo-2,3-dimethylbutane with water. It includes a comprehensive theoretical background, a detailed experimental protocol for determining reaction kinetics and product distribution, and illustrative data. The provided protocols are designed to be adaptable for research and development settings, particularly in the context of understanding reaction mechanisms and kinetics relevant to drug development and organic synthesis.

Introduction

The solvolysis of tertiary alkyl halides, such as this compound, in a protic solvent like water is a classic example of an SN1 reaction. This reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. Understanding the kinetics and product distribution of this reaction is crucial for predicting reactivity, optimizing reaction conditions, and controlling product formation in more complex systems. This compound is a particularly interesting substrate due to the potential for carbocation rearrangement, leading to a mixture of products.

SN1 Reaction Mechanism

The SN1 reaction of this compound with water proceeds in three key steps:

-

Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks heterolytically, forming a stable tertiary carbocation and a bromide ion.

-

Nucleophilic Attack by Water: The planar tertiary carbocation is then rapidly attacked by the weak nucleophile, water, from either face. This step is fast and does not influence the overall reaction rate.

-